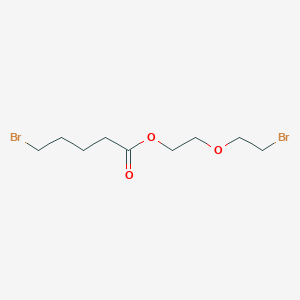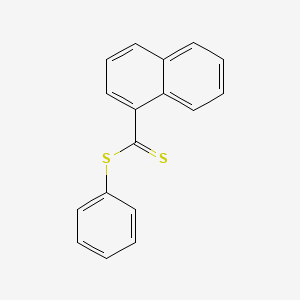![molecular formula C13H19IOS B14359892 1-Iodo-3-{[6-(methylsulfanyl)hexyl]oxy}benzene CAS No. 90184-29-5](/img/structure/B14359892.png)
1-Iodo-3-{[6-(methylsulfanyl)hexyl]oxy}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Iodo-3-{[6-(methylsulfanyl)hexyl]oxy}benzene is an organic compound that features an iodine atom attached to a benzene ring, with a 6-(methylsulfanyl)hexyl group linked through an ether bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Iodo-3-{[6-(methylsulfanyl)hexyl]oxy}benzene typically involves the following steps:
Formation of the 6-(methylsulfanyl)hexyl group: This can be achieved by reacting 6-bromohexanol with methylthiolate under basic conditions to form 6-(methylsulfanyl)hexanol.
Etherification: The 6-(methylsulfanyl)hexanol is then reacted with 3-iodophenol in the presence of a base such as potassium carbonate to form the desired ether linkage, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as column chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-Iodo-3-{[6-(methylsulfanyl)hexyl]oxy}benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium cyanide, and organometallic reagents such as Grignard reagents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Substitution: Products depend on the nucleophile used, such as azides, nitriles, or alkylated derivatives.
Oxidation: Sulfoxides or sulfones.
Reduction: The corresponding hydrocarbon.
Aplicaciones Científicas De Investigación
1-Iodo-3-{[6-(methylsulfanyl)hexyl]oxy}benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Iodo-3-{[6-(methylsulfanyl)hexyl]oxy}benzene depends on its specific application. In general, the compound can interact with various molecular targets through its iodine and methylsulfanyl groups. These interactions can involve:
Electrophilic Aromatic Substitution: The iodine atom can participate in electrophilic aromatic substitution reactions.
Nucleophilic Substitution: The methylsulfanyl group can act as a nucleophile in substitution reactions.
Oxidation-Reduction: The compound can undergo redox reactions, affecting its reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
1-Iodo-3-{[6-(methylsulfanyl)hexyl]oxy}benzene: can be compared to other halogenated benzene derivatives and compounds with similar functional groups, such as:
Uniqueness
The uniqueness of this compound lies in its combination of an iodine atom and a methylsulfanyl group, which imparts distinct reactivity and potential applications. The presence of iodine allows for specific substitution reactions, while the methylsulfanyl group provides additional functionalization options.
Propiedades
Número CAS |
90184-29-5 |
|---|---|
Fórmula molecular |
C13H19IOS |
Peso molecular |
350.26 g/mol |
Nombre IUPAC |
1-iodo-3-(6-methylsulfanylhexoxy)benzene |
InChI |
InChI=1S/C13H19IOS/c1-16-10-5-3-2-4-9-15-13-8-6-7-12(14)11-13/h6-8,11H,2-5,9-10H2,1H3 |
Clave InChI |
YNCNWHATISNWRW-UHFFFAOYSA-N |
SMILES canónico |
CSCCCCCCOC1=CC(=CC=C1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(Benzenesulfinyl)butoxy]benzene](/img/structure/B14359810.png)
![({[2-(Dimethylamino)ethyl]sulfanyl}methyl)(diphenyl)silanol](/img/structure/B14359821.png)
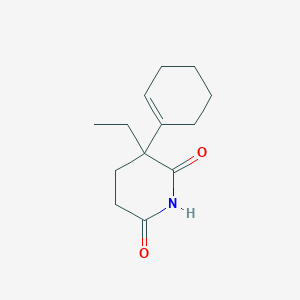
![Ethyl 5-[(7-oxo-7H-benzo[c]fluoren-5-yl)oxy]pentanoate](/img/structure/B14359840.png)
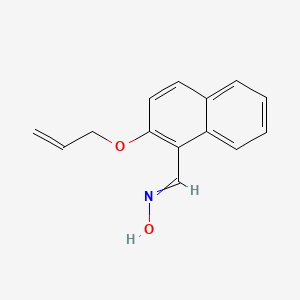
![Ethyl 3-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]but-2-enoate](/img/structure/B14359852.png)
![Bis[N,N,N-tris(decyl)decan-1-aminium] carbonate](/img/structure/B14359858.png)
![2-(Propan-2-yl)-4-[4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14359866.png)
![2-{[Di(butan-2-yl)amino]methyl}-1,2-benzothiazol-3(2H)-one](/img/structure/B14359870.png)
![8-[(5,5,7,7-Tetramethyloct-1-en-1-yl)oxy]quinoline-2-carbonitrile](/img/structure/B14359876.png)
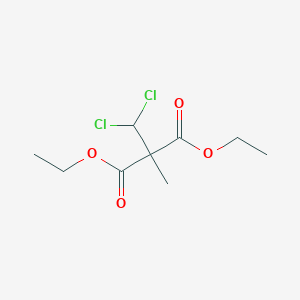
![2-[(2,4-Dichlorophenyl)methoxy]aniline](/img/structure/B14359883.png)
